molecular formula C18H21NO2 B4414998 7,7-dimethyl-4-(3-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

7,7-dimethyl-4-(3-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B4414998
M. Wt: 283.4 g/mol
InChI Key: FUJMZRQIVULBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-dimethyl-4-(3-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMQD and has a unique molecular structure that makes it suitable for various research purposes.

Mechanism of Action

The mechanism of action of DMQD is not fully understood, but research suggests that it may act as a metal ion chelator, which means it can bind to metal ions and prevent them from interacting with other molecules. This property makes DMQD a potential candidate for developing metal ion sensors and for treating metal ion-related diseases.
Biochemical and Physiological Effects:
DMQD has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. These effects are attributed to the compound's ability to bind to metal ions and its antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMQD in lab experiments is its unique molecular structure, which makes it suitable for various research purposes. However, the synthesis of DMQD is a complex process that requires specialized equipment and expertise, which can be a limitation for some researchers.

Future Directions

There are several future directions for research on DMQD, including its potential applications as a drug candidate for treating various diseases, its use as a metal ion sensor, and its potential applications in catalysis. Further research is needed to fully understand the mechanism of action of DMQD and to explore its potential applications in various fields.
Conclusion:
In conclusion, 7,7-dimethyl-4-(3-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a chemical compound with unique properties that make it suitable for various scientific research applications. Its potential applications are still being explored, and further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Scientific Research Applications

DMQD has various scientific research applications, including its use as a fluorescent probe for detecting metal ions, a catalyst for chemical reactions, and a potential drug candidate for treating various diseases. The unique molecular structure of DMQD makes it suitable for various research purposes, and its potential applications are still being explored.

properties

IUPAC Name

7,7-dimethyl-4-(3-methylphenyl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-11-5-4-6-12(7-11)13-8-16(21)19-14-9-18(2,3)10-15(20)17(13)14/h4-7,13H,8-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJMZRQIVULBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-dimethyl-4-(3-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 2
7,7-dimethyl-4-(3-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 3
7,7-dimethyl-4-(3-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 4
7,7-dimethyl-4-(3-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 5
7,7-dimethyl-4-(3-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 6
7,7-dimethyl-4-(3-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

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